molecular formula C13H18N2O3 B12713144 Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide CAS No. 96804-38-5

Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide

Cat. No.: B12713144
CAS No.: 96804-38-5
M. Wt: 250.29 g/mol
InChI Key: ALVSZHYLILXMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a chemical compound with a unique structure that combines the properties of benzoic acid and hydrazide derivatives

Preparation Methods

The synthesis of benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves the reaction of benzoic acid derivatives with hydrazine compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity.

Chemical Reactions Analysis

Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Scientific Research Applications

Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Benzoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can be compared with other similar compounds, such as:

    Benzoic acid derivatives: These compounds share the benzoic acid moiety but differ in their functional groups and properties.

    Hydrazide derivatives: These compounds contain the hydrazide functional group and may exhibit similar reactivity and applications.

    Methoxy-substituted compounds: Compounds with methoxy groups may have similar chemical behavior and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

96804-38-5

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

methyl 3-[benzoyl(dimethylamino)amino]propanoate

InChI

InChI=1S/C13H18N2O3/c1-14(2)15(10-9-12(16)18-3)13(17)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

ALVSZHYLILXMJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)OC)C(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.